molecular formula C16H19NO2 B2894270 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one CAS No. 2188733-98-2

1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one

Cat. No. B2894270
CAS RN: 2188733-98-2
M. Wt: 257.333
InChI Key: IOAXYCRJPNJUEN-UHFFFAOYSA-N
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Description

1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one, also known as SPI, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. SPI is a spirocyclic compound that contains a piperidine ring and an isochromene ring, which makes it a unique compound with interesting chemical properties.

Mechanism of Action

The mechanism of action of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one is not fully understood, but several studies have suggested that it acts as an inhibitor of various enzymes and proteins. For example, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Moreover, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Several studies have reported that 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one exhibits significant biochemical and physiological effects. For example, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Moreover, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one in lab experiments is its high purity and stability, which makes it easy to handle and store. Moreover, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one is relatively easy to synthesize, which makes it a cost-effective compound for scientific research. However, one of the limitations of using 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one in lab experiments is its limited solubility in water, which can make it challenging to use in certain assays.

Future Directions

There are several future directions for the study of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one, including:
1. Further investigation of the mechanism of action of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one to gain a better understanding of its biochemical and physiological effects.
2. Exploration of the potential applications of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of novel derivatives of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one with enhanced potency and selectivity.
4. Investigation of the potential use of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one in combination therapy with other drugs for the treatment of cancer and other diseases.
5. Study of the pharmacokinetics and pharmacodynamics of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one to optimize its dosage and administration.
Conclusion:
In conclusion, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one is a unique spirocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities, making it a potential candidate for the treatment of various diseases. Further investigation of 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one can be synthesized through several methods, including the one-pot three-component reaction of salicylaldehyde, piperidine, and acetylacetone in the presence of a catalyst. This method is efficient and yields high purity 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one with a good yield.

Scientific Research Applications

1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has been extensively studied in scientific research due to its potential applications in drug discovery and development. Several studies have reported that 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. Moreover, 1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one has also been reported to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

1-spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(18)17-10-8-16(9-11-17)14-6-4-3-5-13(14)7-12-19-16/h2-6H,1,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXYCRJPNJUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one

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